![molecular formula C15H12O4 B1449521 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one CAS No. 593278-92-3](/img/structure/B1449521.png)
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one
Descripción general
Descripción
“4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is a chemical compound with the CAS Number: 593278-92-3 and a molecular weight of 256.26 . It has a linear formula of C15H12O4 .
Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Corrosion Inhibition
A significant application of derivatives of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one is in corrosion inhibition. A study found these compounds to be effective corrosion inhibitors for mild steel in acidic solutions. The inhibitors showed increased efficiency with concentration and were identified as mixed type inhibitors (Khattabi et al., 2019).
Synthesis Methodology
Another aspect of research focused on the synthesis of derivatives of this compound. A study highlighted an ultrasound-mediated condensation method for synthesizing these derivatives, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011).
Catalytic Activity
Research also includes investigating the catalytic activities of compounds derived from this compound. One study explored their role in the oxidation of catechol to o-quinone, demonstrating their efficacy in catalytic processes (Thabti et al., 2015).
Reactivity Studies
Another avenue of research is the study of the reactivity of this compound with various nucleophiles, leading to the formation of new compounds with potential applications (Ait‐Baziz et al., 2004).
Plant Growth Promoting Effects
A novel application is the investigation of the plant growth promoting effects of novel derivatives. This area of research aims to explore the potential agricultural benefits of these compounds (Hassan et al., 2020).
Antibacterial and Antifungal Studies
Studies have also been conducted on the antibacterial and antifungal properties of metal complexes of this compound, revealing their potential in combating microbial infections (Patange & Arbad, 2011).
Structural and Reactivity Influences
Exploration of how the complexation of copper(II) affects the structure and reactivity of these compounds is another area of research. Understanding these interactions can lead to insights into their chemical behavior and potential applications (Carugo et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with cyclin-dependent kinase 2 (cdk2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Based on the interaction of similar compounds with cdk2 , it can be hypothesized that this compound may inhibit CDK2, thereby affecting cell cycle progression.
Análisis Bioquímico
Biochemical Properties
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMCS2), which is involved in the synthesis of ketone bodies . The compound’s interaction with HMCS2 can influence the enzyme’s activity, leading to changes in the levels of ketone bodies. Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, the compound’s interaction with HMCS2 can lead to enzyme inhibition or activation, depending on the context . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of this compound can lead to toxicity, affecting the overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as HMCS2, influencing the synthesis of ketone bodies . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Additionally, this compound can affect the levels of other metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall distribution and its ability to exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOPUCVSSJIIN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



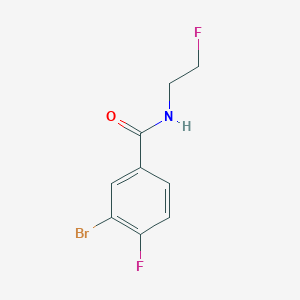
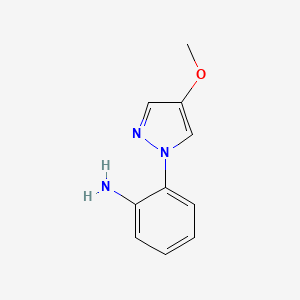

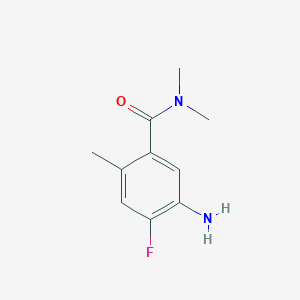
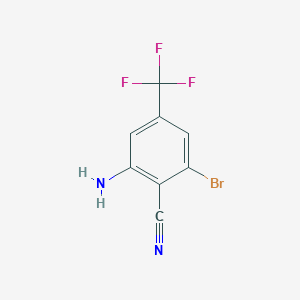


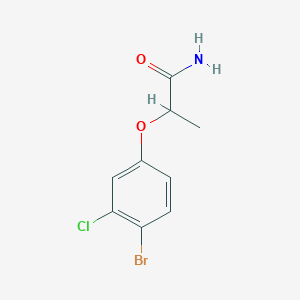

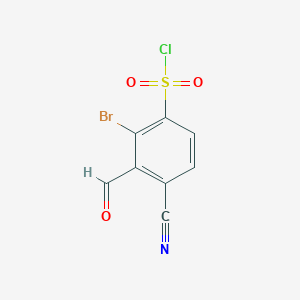
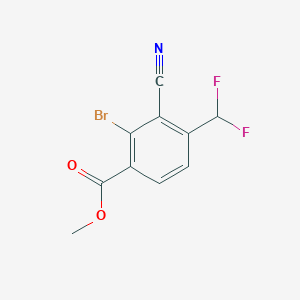
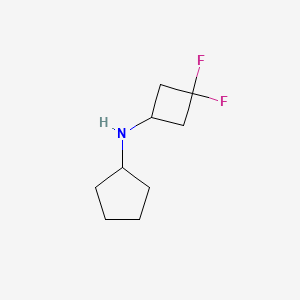
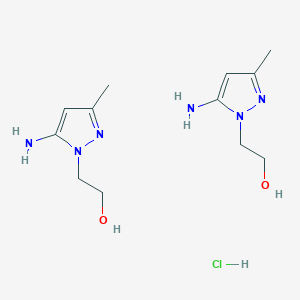
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)